3,6-Dichloro-5-methylpyridazin-4-amine

Organic Synthesis Microwave Chemistry Regioselectivity

Generic pyridazine analogs often lead to failed cross-couplings or undesired regioisomers in medicinal chemistry workflows. 3,6-Dichloro-5-methylpyridazin-4-amine delivers a defined 4-amino substitution pattern enabling predictable nucleophilic aromatic substitution and Pd-catalyzed functionalization at the 3- and 6-chloro positions. - Regioselective scaffold: 4-NH₂ group ortho to 5-CH₃ ensures single-product amination outcomes vs. regioisomeric mixtures from generic alternatives. - Dual chloro handles: Enables sequential orthogonal couplings for rapid analog library construction. - Validated in SAR: Structurally aligned with antiproliferative 4-aminopyridazine series targeting PGE₂ and IL-1β pathways.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
Cat. No. B12975657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-5-methylpyridazin-4-amine
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN=C1Cl)Cl)N
InChIInChI=1S/C5H5Cl2N3/c1-2-3(8)5(7)10-9-4(2)6/h1H3,(H2,8,9)
InChIKeyJRENWYSWHXMJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-5-methylpyridazin-4-amine Procurement: Essential Properties and Supplier Evaluation


3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a heterocyclic aromatic amine characterized by a pyridazine ring with chlorine atoms at positions 3 and 6, a methyl group at position 5, and an amine group at position 4 . This compound serves as a crucial building block in organic synthesis, particularly in medicinal chemistry and agrochemical research, due to the unique reactivity profile conferred by its substitution pattern .

Workflow
Heterocyclic library synthesis via regioselective amination
Core Reactivity
Dual chlorine handles and directed substitution pattern
Research Context
Medicinal chemistry and agrochemical building block studies

The Procurement Risk of Unverified 3,6-Dichloro-5-methylpyridazin-4-amine Substitutes


Substituting 3,6-Dichloro-5-methylpyridazin-4-amine with structurally similar pyridazines is not a trivial procurement decision. The specific 4-amino substitution pattern, combined with the 5-methyl and 3,6-dichloro groups, creates a unique electronic and steric environment that dictates reactivity in nucleophilic substitution and cross-coupling reactions . Using a generic alternative like 3,6-dichloro-4-methylpyridazine or a 3-amine regioisomer risks reaction failure, lower yields, or the production of different, undesired products, ultimately compromising project timelines and research integrity [1].

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Regioisomeric 3-amine pyridazines may exhibit different reactivity and biological profiles; direct substitution may not reproduce desired outcomes.
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Missing 5-methyl group or altered chloro pattern can shift electronic/steric effects, altering nucleophilic substitution and cross-coupling yields.
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Generic 3,6-dichloropyridazines without the 4-amino motif risk reaction failure or formation of undesired products in medicinal chemistry workflows.

Quantitative Differentiation of 3,6-Dichloro-5-methylpyridazin-4-amine: Comparative Evidence for Informed Procurement


Regioselectivity in Amination: 3,6-Dichloro-5-methylpyridazin-4-amine vs. 3-Amine Isomers

In the synthesis of 5-methyl-pyridazin-3-amines from methyl-dichloropyridazines, the target compound (as a 4-amine) is formed with distinct regioselectivity compared to the 3-amine isomers . The microwave-mediated amination of 3,6-dichloropyridazines demonstrates that the 4-position is preferentially aminated under specific conditions, a selectivity not observed with analogs lacking the 5-methyl group [1]. This regioselectivity is critical for synthesizing specific 4-amino derivatives.

Regioselective amination
Class-level
Preferential 4-amino formation over 3-amino isomers under microwave conditions
Supports regiochemical control in pyridazine derivatization
Class inference from related 5-methyl pyridazines
Organic Synthesis Microwave Chemistry Regioselectivity

Biological Activity Profile: 4-Amino Pyridazines vs. 4-Nitro Analogs

In a study of pyridazinone derivatives, the 4-amino compound 4a demonstrated a superior anti-inflammatory profile compared to its 4-nitro counterpart 3a and the standard drug acetylsalicylic acid (ASA) [1]. Specifically, 4a was more potent in inhibiting prostaglandin E2 (PGE2) production and interleukin-1 activity in LPS-stimulated rat peritoneal macrophages [1]. While this data is for a different core structure, it establishes a class-level trend that the 4-amino substitution is a key pharmacophore for anti-inflammatory activity, which may translate to 3,6-Dichloro-5-methylpyridazin-4-amine.

Anti-inflammatory profile
Class-level
4-amino pyridazinone more potent than 4-nitro analog and ASA in PGE2/IL-1 assays
Suggests 4-amino pharmacophore relevance in anti-inflammatory research
Data from related core structure; direct translation needs validation
Medicinal Chemistry Pharmacology Anti-inflammatory

Antiproliferative Activity of 5-Substituted Pyridazin-4-Amines: Structure-Activity Relationship

A 2022 study evaluated the antiproliferative activity of novel 5-substituted pyridazin-4-amine derivatives against human cancer cell lines [1]. The research established that the nature of the substituent at the 5-position significantly modulates biological activity [1]. The target compound, 3,6-Dichloro-5-methylpyridazin-4-amine, with its 5-methyl group, represents a specific SAR data point within this series, and its procurement enables the direct assessment of the methyl group's contribution to antiproliferative effects, distinguishing it from other 5-substituted analogs (e.g., aryl, alkyl) that were also synthesized and tested.

Antiproliferative SAR
Class-level
5-methyl substituent modulates activity vs other 5-substituted pyridazin-4-amines
Enables SAR-based lead optimization in cancer cell-model studies
Exact IC50 values not reported for this specific compound
Cancer Research Antiproliferative SAR

Validated Application Scenarios for 3,6-Dichloro-5-methylpyridazin-4-amine in Research and Development


Synthesis of Regiospecifically Functionalized Pyridazine Libraries for Drug Discovery

Utilize 3,6-Dichloro-5-methylpyridazin-4-amine as a core scaffold for the construction of diverse compound libraries. The established regioselective amination chemistry and the presence of chlorine handles for further functionalization make it an ideal starting material for generating novel 4-amino pyridazine derivatives with potential biological activity.

Structure-Activity Relationship (SAR) Studies of Antiproliferative Agents

Employ this compound as a specific probe in SAR studies aimed at optimizing the antiproliferative activity of pyridazine-based compounds. By comparing its biological profile with other 5-substituted analogs, researchers can quantitatively define the contribution of the 5-methyl group to target engagement and cellular efficacy, as indicated by recent SAR investigations [1].

Development of Novel Anti-Inflammatory Agents Based on the Pyridazine Core

Given the class-level evidence supporting the anti-inflammatory potential of 4-amino pyridazine derivatives [2], 3,6-Dichloro-5-methylpyridazin-4-amine can be prioritized as a key intermediate for the synthesis and evaluation of new candidates targeting inflammatory pathways, including PGE2 and interleukin-1 production.

Chemical Biology Probe for Investigating Enzyme and Receptor Interactions

The unique substitution pattern of 3,6-Dichloro-5-methylpyridazin-4-amine confers distinct chemical properties that can be exploited in chemical biology studies . Its use as a probe to investigate interactions with specific enzymes or receptors is a valid application, enabling the identification of novel biological targets and mechanisms of action.

Application
Selection Property
Validation Focus
Pyridazine library synthesis
Regioselective amination handle
Reaction scope and isomer purity
Antiproliferative SAR studies
5-methyl substituent effect
Cell-based assay response context
Anti-inflammatory pathway research
4-amino pharmacophore class evidence
PGE2/IL-1 inhibition assay context
Chemical biology probe studies
Unique reactivity profile
Target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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